![molecular formula C22H18ClN5O B2361826 1-({4-[5-(Pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane CAS No. 1251551-86-6](/img/structure/B2361826.png)
1-({4-[5-(Pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrolidin-1-ylcarbonyl group, a 1,2,4-oxadiazol ring, and a phenylsulfonyl group attached to an azepane ring . These groups are common in medicinal chemistry and are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidin-1-ylcarbonyl group, the 1,2,4-oxadiazol ring, and the phenylsulfonyl group in separate steps, followed by their attachment to the azepane ring . The exact synthetic route would depend on the specific reactions used to form these groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the azepane ring. The pyrrolidin-1-ylcarbonyl and 1,2,4-oxadiazol groups would likely contribute to the compound’s polarity, while the phenylsulfonyl group would likely contribute to its aromaticity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of its functional groups. For example, the pyrrolidin-1-ylcarbonyl group might undergo reactions involving the carbonyl group, while the 1,2,4-oxadiazol ring might undergo reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, while its stability would be affected by the presence of the 1,2,4-oxadiazol ring .科学的研究の応用
Anticancer Potential
Compounds with 1,3,4-oxadiazole and tetrahydropyridine (THP) structures, like 1-({4-[5-(Pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane, have been studied for their potential anticancer activities. These compounds have demonstrated moderate cytotoxicity against breast cancer cell lines, indicating their potential in cancer research and treatment (Redda & Gangapuram, 2007).
Molecular Target Identification
In the field of medicinal chemistry, the structural characteristics of such compounds have been critical in discovering new drug candidates. For instance, phenyl (3-phenylpyrrolidin-3-yl)sulfones, which share some structural similarities with the chemical , have been identified as selective RORγt inverse agonists. These findings aid in understanding molecular targets and designing drugs with fewer side effects (Duan et al., 2019).
Synthesis and Reactivity Studies
The reactivity of 1,3,4-oxadiazoles and related compounds has been a subject of extensive research. Studies on the synthesis of new modified aza heterocycles, including those based on 1,2,4-oxadiazoles, help in understanding the chemical properties and potential applications of these compounds (Tyrkov, 2006). Additionally, the synthesis and characterization of novel derivatives like 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide have contributed to expanding the knowledge in this area (Khalid et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-15-6-2-3-7-17(15)14-25-22(29)20-21(16-10-12-24-13-11-16)28(27-26-20)19-9-5-4-8-18(19)23/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHLLRYBRKLDIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-[5-(Pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Isopropylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2361743.png)
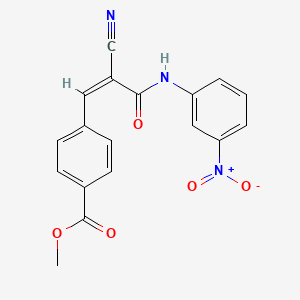
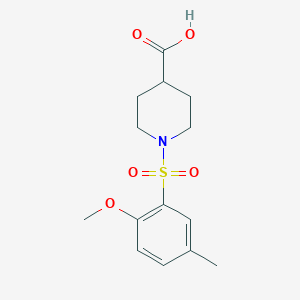
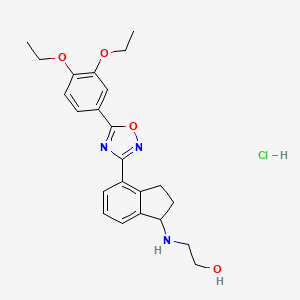

![7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2361749.png)
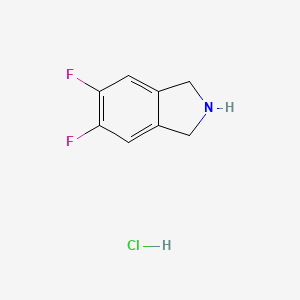
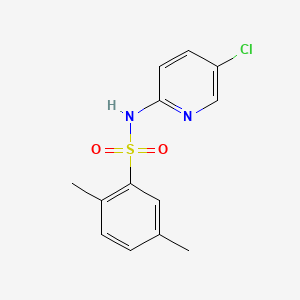
![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)

![3-(3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenylpyridazine](/img/structure/B2361758.png)
![Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2361759.png)
![2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2361762.png)
![N1-(4-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2361764.png)